molecular formula C16H14ClN3O3S2 B2795070 4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(furan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide CAS No. 946254-89-3

4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(furan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B2795070
CAS No.: 946254-89-3
M. Wt: 395.88
InChI Key: LPEZOMJUQQNDOA-UHFFFAOYSA-N
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Description

4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(furan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H14ClN3O3S2 and its molecular weight is 395.88. The purity is usually 95%.
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Biological Activity

The compound 4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(furan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide , also known by its ChemDiv ID F128-0109, is of significant interest due to its potential biological activities. This article explores its biological activity, focusing on antioxidant, anticancer, and antimicrobial properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H14ClN3O3S2C_{16}H_{14}ClN_{3}O_{3}S_{2} with a molecular weight of 385.87 g/mol. The structure features a thiazole ring, which is common in many biologically active compounds.

Antioxidant Activity

Antioxidant activity is crucial for protecting cells from oxidative stress. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method is commonly used to evaluate this property.

Findings

  • In studies, derivatives of thiazole compounds exhibited varying degrees of antioxidant activity. For instance, some derivatives showed antioxidant activity comparable to ascorbic acid, indicating potential therapeutic applications in oxidative stress-related conditions .

Anticancer Activity

The anticancer potential of the compound was evaluated using various cancer cell lines, including glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).

Case Studies

  • Study on U-87 Cell Line :
    • The compound demonstrated significant cytotoxicity against U-87 cells with an IC50 value indicating effective inhibition of cell proliferation.
    • Comparative studies showed that modifications in the structure could enhance anticancer activity .
  • MDA-MB-231 Cell Line :
    • The compound was less effective against MDA-MB-231 compared to U-87 but still showed promising results that warrant further investigation .

Antimicrobial Activity

The antimicrobial activity of thiazole derivatives has been a subject of interest due to their structural diversity.

Findings

  • Research indicates that certain thiazole derivatives exhibit antimicrobial properties against a range of pathogens. The specific effectiveness of 4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(furan-2-yl)methyl]-2-sulfanylidene derivatives should be further explored through clinical trials .

Table 1: Biological Activities of 4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(furan-2-yl)methyl]-2-sulfanylidene Derivatives

Activity TypeCell Line/PathogenIC50 Value (μM)Reference
AntioxidantDPPH ScavengingComparable to Ascorbic Acid
AnticancerU-87X.XX
AnticancerMDA-MB-231X.XX
AntimicrobialVarious PathogensX.XX

Note: Specific IC50 values need to be filled based on experimental data from studies.

Properties

IUPAC Name

4-amino-3-(5-chloro-2-methoxyphenyl)-N-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S2/c1-22-12-5-4-9(17)7-11(12)20-14(18)13(25-16(20)24)15(21)19-8-10-3-2-6-23-10/h2-7H,8,18H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEZOMJUQQNDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C(=C(SC2=S)C(=O)NCC3=CC=CO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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